molecular formula C16H12F6O2 B14074272 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene

Cat. No.: B14074272
M. Wt: 350.25 g/mol
InChI Key: SGQBEYAKPOATCZ-UHFFFAOYSA-N
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Description

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced fluorination technology and effective fluorinating reagents . The production process is designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene is unique due to its specific combination of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

Molecular Formula

C16H12F6O2

Molecular Weight

350.25 g/mol

IUPAC Name

1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene

InChI

InChI=1S/C16H12F6O2/c1-3-8-4-13(23-2)14(7-10(8)17)24-15-11(18)5-9(6-12(15)19)16(20,21)22/h4-7H,3H2,1-2H3

InChI Key

SGQBEYAKPOATCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)OC

Origin of Product

United States

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